2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine
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Overview
Description
2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a pyridine ring substituted with a chloro group and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine typically involves the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product to ensure it meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine include:
- Difenoconazole
- 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione .
Uniqueness
What sets this compound apart is its unique combination of a chloro-substituted pyridine ring and a dioxolane moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C9H10ClNO2/c1-9(12-4-5-13-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
DARBXNJQBWDUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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